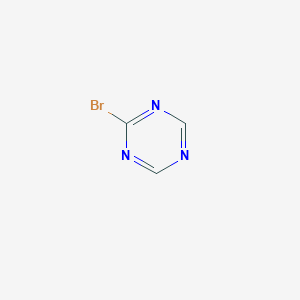![molecular formula C7H6ClN3S B13929115 1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, starting from pyrrole, the compound can be synthesized via a series of steps including halogenation, methylthiolation, and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable method includes the use of pyrrole, chloramine, and formamidine acetate as starting materials. The process involves a two-vessel operation, yielding the desired compound with an overall efficiency of around 55% .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolo[1,2-d][1,2,4]triazine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which is crucial in the regulation of various cellular processes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways that are essential for cell proliferation and survival. This makes it a promising candidate for cancer therapy and antiviral treatments .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in kinase inhibition and antiviral research.
Pyrazolo[3,4-d]thiazole: A related compound with potential therapeutic applications.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazine, 1-chloro-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its efficacy as a kinase inhibitor and antiviral agent set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H6ClN3S |
|---|---|
Peso molecular |
199.66 g/mol |
Nombre IUPAC |
1-chloro-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3 |
Clave InChI |
BBWKYNHOMZHSRJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(C2=CC=CN21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)



![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)

![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)


![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)


![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)
![8-Bromo-5-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13929109.png)
